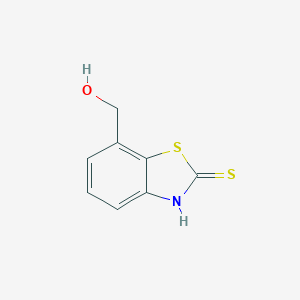

7-Hydroxymethyl-2-mercaptobenzothiazole

Übersicht

Beschreibung

7-Hydroxymethyl-2-mercaptobenzothiazole is an organic compound with the molecular formula C8H7NOS2 It is a derivative of 2-mercaptobenzothiazole, which is known for its significant bioactive and industrial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxymethyl-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxymethyl group at the 7th position of the benzothiazole ring. The general reaction scheme is as follows:

2-Mercaptobenzothiazole+Formaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of catalysts and controlled temperature and pressure conditions to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 7-carboxy-2-mercaptobenzothiazole.

Reduction: Formation of this compound alcohol derivative.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

7-Hydroxymethyl-2-mercaptobenzothiazole exhibits significant antimicrobial properties. Research indicates that derivatives of 2-mercaptobenzothiazole demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that compounds with specific substitutions on the benzothiazole ring showed potent activity against Staphylococcus aureus and Candida albicans .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 μg/mL |

| This compound | Escherichia coli | 12.5 μg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, derivatives containing the mercaptobenzothiazole structure were shown to reduce inflammation significantly in carrageenan-induced paw edema assays . This suggests potential therapeutic applications in treating inflammatory diseases.

Pesticides and Fungicides

This compound is utilized in the formulation of pesticides and fungicides due to its efficacy in controlling fungal pathogens. For instance, it has been incorporated into products designed to combat fungal infections in crops, highlighting its importance in agricultural chemistry .

| Pesticide/Fungicide | Active Ingredient | Application |

|---|---|---|

| Busan Pesticides | This compound | Fungal control in crops |

Rubber Industry

In industrial applications, particularly the rubber industry, this compound serves as a vulcanization accelerator. This compound enhances the mechanical properties of rubber products by promoting cross-linking during the vulcanization process .

| Application | Role of Compound | Benefits |

|---|---|---|

| Rubber Vulcanization | Accelerator | Improved elasticity and durability |

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various derivatives of mercaptobenzothiazole against clinical strains of bacteria and fungi. The results indicated that modifications at specific positions on the benzothiazole ring significantly enhanced antimicrobial activity, with some derivatives achieving MIC values lower than those of standard antibiotics .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers administered various concentrations of this compound to a rat model with induced paw edema. The findings demonstrated a dose-dependent reduction in edema, suggesting its potential as a therapeutic agent for inflammatory conditions .

Wirkmechanismus

The mechanism of action of 7-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur-containing moiety is crucial for its binding affinity and specificity towards certain enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptobenzothiazole: The parent compound, known for its antimicrobial and industrial applications.

7-Methyl-2-mercaptobenzothiazole: A derivative with a methyl group instead of a hydroxymethyl group.

2-Mercaptobenzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.

Uniqueness

7-Hydroxymethyl-2-mercaptobenzothiazole is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biologische Aktivität

Overview

7-Hydroxymethyl-2-mercaptobenzothiazole (CAS No. 171874-46-7) is an organic compound derived from 2-mercaptobenzothiazole, notable for its unique hydroxymethyl group that enhances its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including microbiology, pharmacology, and industrial chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 197.3 g/mol. The presence of the hydroxymethyl group allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with distinct biological activities.

Antimicrobial Activity

Research indicates that derivatives of 2-mercaptobenzothiazole, including 7-hydroxymethyl variants, exhibit significant antimicrobial properties. These compounds demonstrate activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to higher concentrations depending on the specific derivative tested .

- Fungal Activity : The compound also shows antifungal properties against species such as Candida albicans and Aspergillus niger. Concentrations as low as 33 mg/L have been effective in achieving complete growth inhibition in laboratory settings .

Enzyme Inhibition

This compound acts as a mechanism-based inhibitor for several critical enzymes:

- Monoamine Oxidase : It has been identified as an inhibitor of monoamine oxidase, which plays a vital role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .

- Heat Shock Proteins : The compound also interacts with heat shock proteins (HSP90), which are crucial for cellular stress responses. Inhibiting these proteins may enhance the efficacy of certain anticancer therapies .

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated various derivatives against multiple bacterial strains, revealing that modifications at the benzothiazole ring significantly affect antimicrobial potency. The introduction of specific substituents enhanced stability and efficacy against MRSA by up to six-fold compared to non-modified analogs .

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of certain derivatives in animal models, where compounds demonstrated reduced inflammation in carrageenan-induced paw edema tests at doses around 50 mg/kg body weight .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| This compound | High | Monoamine Oxidase, HSP90 | Anti-inflammatory |

| 2-Mercaptobenzothiazole | Moderate | Various enzymes | Antitumor |

| 7-Methyl-2-Mercaptobenzothiazole | Moderate | Limited | Antifungal |

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIVPHWRJYLHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=S)S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598657 | |

| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171874-46-7 | |

| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.